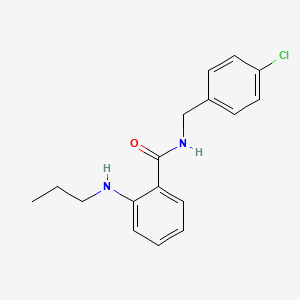
1,3,5-Tris((4-bromophenyl)ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris((4-bromophenyl)ethynyl)benzene is a halogenated aromatic compound with the molecular formula C30H15Br3. It is known for its unique structure, which consists of a benzene ring substituted with three ethynyl groups, each attached to a 4-bromophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris((4-bromophenyl)ethynyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-tribromobenzene with 4-bromophenylacetylene. The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris((4-bromophenyl)ethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions to form extended conjugated systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate the ethynyl groups.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products
Substituted Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Formed through coupling reactions.
Applications De Recherche Scientifique
1,3,5-Tris((4-bromophenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Environmental Science: Employed in the development of adsorption membranes for treating organic pollutants
Mécanisme D'action
The mechanism of action of 1,3,5-Tris((4-bromophenyl)ethynyl)benzene primarily involves its ability to form extended conjugated systems through coupling reactions. The ethynyl groups facilitate the formation of π-conjugated systems, which are essential for the compound’s electronic properties. The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but lacks the ethynyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of ethynyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyphenyl groups instead of bromophenyl groups.
Uniqueness
1,3,5-Tris((4-bromophenyl)ethynyl)benzene is unique due to its combination of bromophenyl and ethynyl groups, which provide both reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices .
Propriétés
Formule moléculaire |
C30H15Br3 |
|---|---|
Poids moléculaire |
615.1 g/mol |
Nom IUPAC |
1,3,5-tris[2-(4-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C30H15Br3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H |
Clé InChI |
AOXXLKFHYKWRCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)Br)C#CC4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




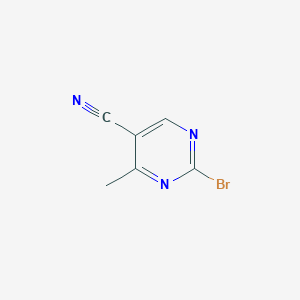

![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)
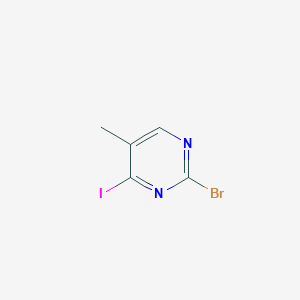


![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
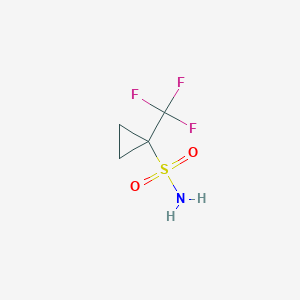
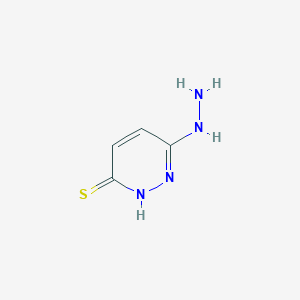
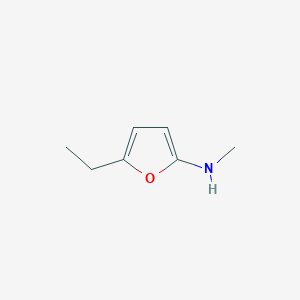
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
